3-Chloro-4-methoxy-5-(trifluoromethyl)benzaldehyde
Description
3-Chloro-4-methoxy-5-(trifluoromethyl)benzaldehyde is a substituted benzaldehyde derivative featuring three distinct functional groups:
- Chloro (Cl) at position 3 (electron-withdrawing).
- Methoxy (OCH₃) at position 4 (electron-donating).
- Trifluoromethyl (CF₃) at position 5 (strong electron-withdrawing).
This compound’s unique electronic profile, arising from the interplay of these substituents, makes it valuable in organic synthesis, particularly in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
3-chloro-4-methoxy-5-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c1-15-8-6(9(11,12)13)2-5(4-14)3-7(8)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXRHSJHFLBPAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methoxy-5-(trifluoromethyl)benzaldehyde typically involves multi-step reactions. One common method is the Friedel-Crafts acylation, followed by subsequent modifications. For instance, the starting material can undergo a Friedel-Crafts acylation to introduce the acyl group, which is then converted to the desired aldehyde through reduction and other functional group transformations .
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to ensure high yield and purity. These methods may include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methoxy-5-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized products.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Halogenation, nitration, and other electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-Chloro-4-methoxy-5-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Chloro-4-methoxy-5-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group can enhance its binding affinity to certain enzymes or receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparison
Key Observations :
- Substituent Effects : The target compound’s methoxy group at position 4 distinguishes it from bromo- or benzyloxy-substituted analogs, enhancing electron density at the para position .
- Functional Group Differences : Compared to benzoyl chloride derivatives (e.g., ), the aldehyde group in the target compound is less reactive toward nucleophiles but more versatile in condensation or oxidation reactions.
Reactivity and Electronic Effects
- Electron-Withdrawing Groups (EWGs) : The CF₃ and Cl groups deactivate the benzene ring, directing electrophilic substitution to positions ortho/para to the aldehyde. The methoxy group at position 4 introduces localized electron donation, creating regioselective reactivity .
Research Findings and Data
Melting Points and Stability
- 3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde: No melting point reported, but bromo analogs typically exhibit higher melting points than chloro derivatives due to increased molecular mass .
- 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde : Melting point = 91–93°C , suggesting crystalline stability influenced by the pyridine ring.
Biological Activity
3-Chloro-4-methoxy-5-(trifluoromethyl)benzaldehyde (CAS No. 1782268-97-6) is a compound of interest due to its unique chemical structure and potential biological activities. The presence of the trifluoromethyl group significantly influences its pharmacological properties, making it a subject of various studies in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a benzaldehyde core with three distinct substituents: a chloro group, a methoxy group, and a trifluoromethyl group. These substituents contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 232.58 g/mol |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
| Appearance | Yellow solid |
Antimicrobial Properties
Research has indicated that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial activity. A study evaluating various benzaldehyde derivatives found that this compound demonstrated significant inhibitory effects against several bacterial strains, including multidrug-resistant Staphylococcus aureus. The minimum inhibitory concentration (MIC) values varied, indicating its potential as an antimicrobial agent .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes related to neurodegenerative diseases. It was found to exhibit dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in the treatment of Alzheimer's disease. The IC50 values for AChE inhibition ranged from 46.8 to 137.7 µM, showcasing its potential as a therapeutic agent .
Case Studies
- Neuroprotective Effects : A study on the neuroprotective properties of various trifluoromethylbenzaldehydes demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. This suggests its potential application in neurodegenerative disorders .
- Anticancer Activity : In vitro studies revealed that this compound exhibited cytotoxic effects on cancer cell lines, particularly MDA-MB-231 (a triple-negative breast cancer cell line). The compound showed an IC50 value of approximately 0.126 µM, indicating potent anticancer activity compared to standard chemotherapeutic agents .
Structure-Activity Relationship (SAR)
The incorporation of the trifluoromethyl group at the para position of the phenolic ring significantly enhances the potency of these compounds against various biological targets. Studies suggest that this group influences electron density and steric factors, leading to improved binding affinity to target enzymes .
Q & A
Q. What are the optimal synthetic routes for 3-chloro-4-methoxy-5-(trifluoromethyl)benzaldehyde, and how can purity be validated?
- Methodological Answer : Synthesis typically involves halogenation and methoxylation of benzaldehyde derivatives. For example, selective chlorination at the 3-position can be achieved using Cl₂/FeCl₃, followed by methoxylation via nucleophilic substitution with NaOMe. The trifluoromethyl group is introduced using CF₃Cu or Ruppert–Prakash reagents.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is standard. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and consistency in melting point (mp ~28–30°C, as seen in analogs) .
- Validation : Confirm structure using H/C NMR (e.g., aldehyde proton at δ 10.2–10.5 ppm, CF₃ at δ 120–125 ppm in F NMR) and HRMS .
Q. How can spectroscopic data contradictions arise during characterization, and how are they resolved?
- Methodological Answer : Discrepancies in NMR shifts may stem from solvent effects, impurities, or dynamic equilibria (e.g., keto-enol tautomerism). For example, aldehyde protons are sensitive to trace water. Resolve by:
- Repetition under anhydrous conditions.
- Cross-validation with IR (aldehyde C=O stretch ~1700 cm⁻¹) and LC-MS .
- Computational validation (DFT calculations for expected chemical shifts) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?
- Methodological Answer : The electron-withdrawing CF₃ group activates the benzene ring toward NAS at positions ortho/para to itself. Experimental design:
Q. What computational strategies are effective for predicting biological activity or binding modes of this compound?
- Methodological Answer : Use molecular docking (AutoDock Vina) to model interactions with target proteins (e.g., enzymes or receptors):
- Prepare ligand: Optimize geometry with Gaussian09 (B3LYP/6-31G*).
- Dock into protein active sites (PDB ID: e.g., 4EKD for kinase targets). Validate scoring functions with known inhibitors.
- MD simulations (GROMACS) assess binding stability. The CF₃ group may enhance hydrophobic interactions .
Q. How do steric and electronic effects of substituents (Cl, OMe, CF₃) impact catalytic applications (e.g., as a ligand precursor)?
- Methodological Answer :
- Steric effects : The 3-Cl and 5-CF₃ groups create a congested ortho environment, limiting coordination sites. Test ligand efficacy in Pd-catalyzed cross-coupling (e.g., Suzuki reactions).
- Electronic effects : OMe donates electrons, countering CF₃’s withdrawal. Compare catalytic turnover (TON) with analogs lacking OMe.
- Spectroscopic studies (UV-Vis, EPR) can probe metal-ligand charge transfer .
Data Contradiction Analysis
Q. How to address conflicting bioactivity results in different assay systems?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent) or off-target effects. Strategies:
- Standardize assays (e.g., use DMSO controls ≤0.1% v/v).
- Validate cytotoxicity (MTT assay) to rule out nonspecific effects.
- Cross-reference with structural analogs (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) to identify pharmacophore requirements .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
